molecular formula C17H21NO4 B2652361 Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 1252672-35-7

Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B2652361
CAS RN: 1252672-35-7
M. Wt: 303.358
InChI Key: QSIYAOXAXAQUPE-UHFFFAOYSA-N
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Description

“Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the molecular formula C17H21NO4 . It is used in laboratory chemicals and the manufacture of chemical compounds.


Molecular Structure Analysis

The molecular structure of “Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate” is characterized by a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate” are not available, it’s important to note that bicyclo[2.2.1]heptane compounds can undergo various chemical reactions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

The compound’s bicyclo[2.2.1]heptane scaffold serves as a privileged molecular structure embedded in numerous bioactive natural products and drug candidates . Researchers have harnessed this scaffold for enantioselective approaches, such as the synthesis of chiral auxiliaries and ligands for transition-metal catalysis. The development of enantioselective methods involving this core is critical for drug discovery and diversity-oriented syntheses.

Functionalized Bridgehead Carbon Synthesis

From a molecular architecture perspective, compounds containing the [2.2.1] bicyclic core can be classified based on the presence of a bridgehead carbon. While camphor, sordarins, and bornanesultam belong to one group, we focus on functionalized bicyclo[2.2.1]heptanes with a bridgehead carbon. An enantioselective approach via a formal [4 + 2] cycloaddition reaction has been explored, utilizing a chiral tertiary amine as the catalyst .

Drug Discovery and Bioactivity

The compound’s structural motif appears in bioactive natural products like α-santalol, β-santalol, and sordarins. Additionally, drug candidates such as LMV-6015 and AMG 221 feature the bicyclo[2.2.1]heptane scaffold. Understanding its role in drug design and biological activity is crucial for targeted drug development .

Chemical Transformations via Carboxylate Group

The carboxylate group within this compound offers versatility for various transformations. Researchers have exploited this functional group to access diverse derivatives. Mechanistically, the hydrogen bond catalysis plays a key role in achieving the desired [4 + 2] cycloaddition reaction .

Synthetic Accessibility and Modular Approaches

Efforts to synthesize new bicyclo[2.2.1]heptane derivatives continue. Researchers aim to develop efficient and modular strategies for accessing this scaffold, especially considering its underexplored nature from a synthetic accessibility standpoint .

Historical Significance: 1,4-Cineole

Interestingly, 1,4-cineole (or cineole), a compound related to this bicyclo[2.2.1]heptane framework, has historical significance. It forms via acid-promoted dehydration of 1,8-terpin and is present in many plants and perfumes .

properties

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-21-14(19)16-7-9-17(12-16,10-8-16)18-15(20)22-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIYAOXAXAQUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate

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